![molecular formula C19H19ClN4O3S B2618228 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946356-67-8](/img/structure/B2618228.png)
4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
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Description
4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, also known as Pimasertib, is a selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2. It is a small molecule drug that is being developed for the treatment of various cancers. Pimasertib has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Scientific Research Applications
Pharmacokinetic Profiles and Metabolic Pathways
Research on compounds structurally related to 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide has shed light on their pharmacokinetic profiles and metabolic pathways in humans. For instance, the study of FK3453, a compound with a similar structural framework, revealed its pharmacokinetics and the role of aldehyde oxidase (AO) in its metabolism. Despite promising preclinical findings, FK3453 showed extremely low plasma concentrations in humans due to extensive metabolism by AO, with oxidative metabolites identified as major products. This indicates that compounds within this chemical family might undergo significant metabolic alterations, impacting their therapeutic efficacy and safety profiles (Akabane et al., 2011).
Therapeutic Applications and Efficacy
Compounds analogous to 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide have been explored for various therapeutic applications. For instance, ebrotidine, another compound with a related sulfonamide group, was compared with ranitidine and placebo for its effectiveness in preventing gastroduodenal lesions induced by piroxicam in patients with rheumatic diseases. The study concluded that ebrotidine, particularly at higher doses, provided the most potent protective effect against mucosal gastric lesions, highlighting the potential therapeutic benefits of sulfonamide derivatives in gastroprotection (Puscas et al., 1997).
Environmental and Occupational Exposure Considerations
Research has also focused on the environmental and occupational exposure to compounds structurally similar to 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide. A study evaluating the genotoxic effects of chronic occupational exposure to benzene, a compound related through its use in fuels and industrial processes, highlighted the significant health risks associated with exposure to such chemicals. This research emphasizes the importance of monitoring and mitigating exposure to potentially hazardous chemicals in occupational settings (Costa-Amaral et al., 2019).
properties
IUPAC Name |
4-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-15-6-8-16(9-7-15)24-28(25,26)17-10-4-14(20)5-11-17/h4-12,24H,3H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPDSFZUPGZUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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